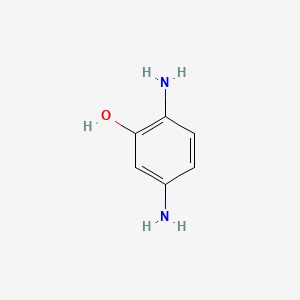

2,5-Diaminophenol

CAS No.: 636-25-9

Cat. No.: VC3786076

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 636-25-9 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 2,5-diaminophenol |

| Standard InChI | InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 |

| Standard InChI Key | XQRUEDXXCQDNOT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)O)N |

| Canonical SMILES | C1=CC(=C(C=C1N)O)N |

Introduction

Chemical Properties and Structure

2,5-Diaminophenol (CAS 636-25-9) is characterized by its molecular formula C6H8N2O, representing a phenol derivative with two amino groups (-NH2) strategically positioned on the benzene ring. The compound's structure contributes to its unique reactivity and applications in various fields.

Physical and Chemical Parameters

The following table summarizes the key chemical parameters of 2,5-Diaminophenol:

| Property | Value |

|---|---|

| IUPAC Name | 2,5-diaminophenol |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| CAS Registry Number | 636-25-9 |

| InChI | InChI=1S/C6H8N2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,7-8H2 |

| InChI Key | XQRUEDXXCQDNOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)O)N |

This compound features an aromatic ring with a hydroxyl group and two amino groups arranged in a specific pattern that determines its chemical behavior. The positioning of these functional groups is crucial for its reactivity profile and influences its applications across different domains.

Synthesis Methods

The production of 2,5-Diaminophenol involves several synthetic approaches, with reduction of the corresponding nitro compound being the predominant method.

Laboratory Synthesis

One common synthesis route involves the reduction of 2,5-dinitrophenol using hydrogen gas in the presence of a catalyst. This process typically requires specific conditions:

-

Catalyst: Palladium on carbon (Pd/C) is frequently employed

-

Temperature range: 50°C to 150°C

-

Pressure conditions: 1 to 60 atmospheres

-

Reaction medium: Aqueous solution

The reduction process converts the nitro groups (-NO2) to amino groups (-NH2) while preserving the hydroxyl functionality, resulting in the desired 2,5-Diaminophenol product.

Chemical Reactions

2,5-Diaminophenol participates in various chemical reactions, demonstrating its versatility as a chemical reagent.

Oxidation Reactions

When subjected to oxidizing conditions, 2,5-Diaminophenol forms 2-hydroxy-p-benzoquinoneimine, which can further undergo hydrolysis to produce 2-hydroxy-p-benzoquinone. This oxidation pathway resembles that of structurally similar compounds like p-phenylenediamine.

Reduction Reactions

The reduction of 2,5-Diaminophenol typically employs hydrogen gas with appropriate catalysts, such as palladium on carbon. This reaction pathway is particularly relevant in the conversion of nitro intermediates to the final diaminophenol product.

Substitution Reactions

2,5-Diaminophenol can undergo various substitution reactions where the amino groups serve as reactive sites. Common reagents include:

-

Halogens (chlorine, bromine)

-

Alkylating agents

-

Acylating compounds

These reactions produce substituted derivatives with modified properties suitable for specific applications.

Applications in Scientific Research

2,5-Diaminophenol serves as an important compound in multiple scientific research areas, contributing to advancements in several fields.

Chemical Synthesis Applications

As a building block molecule, 2,5-Diaminophenol plays a crucial role in synthesizing complex organic compounds. The specific positioning of its amino groups at the 2 and 5 positions enhances its reactivity in certain reactions compared to other diaminophenol isomers.

Table: Comparison of Diaminophenols in Synthetic Applications

| Compound | Amino Group Positions | Primary Applications |

|---|---|---|

| 2,5-Diaminophenol | 2 and 5 | Dyes, pigments, pharmaceuticals |

| 2,4-Diaminophenol | 2 and 4 | Hair dyes, photographic developers |

| 2,3-Diaminophenol | 2 and 3 | Electrosynthesis, polymerization |

This comparison demonstrates how the positional arrangement of functional groups significantly impacts the application profile of seemingly similar compounds.

Biological Research Applications

In biological research, 2,5-Diaminophenol serves as a valuable tool for studying enzyme mechanisms. Its ability to participate in redox reactions makes it suitable for various biochemical assays, particularly those investigating oxidative stress pathways and enzyme-catalyzed reactions.

A notable case study using cyclic voltammetry demonstrated the electrochemical behavior of 2,5-Diaminophenol. Upon oxidation, it forms specific products including 2-hydroxy-p-benzoquinoneidiimine. This behavior provides insights into redox processes relevant to biological systems.

a5. Medicinal Applications

The medicinal potential of 2,5-Diaminophenol and its derivatives represents an active area of research with promising therapeutic implications.

Therapeutic Properties

Research has identified several potential therapeutic properties of 2,5-Diaminophenol derivatives:

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Reduced proliferation of cancer cells |

| Antioxidant | Scavenging of free radicals |

These properties suggest potential applications in developing new therapeutic agents for various conditions.

Experimental Evidence

Studies have demonstrated that certain 2,5-Diaminophenol derivatives exhibit anticancer properties by inhibiting cancer cell proliferation. Additionally, their antioxidant capabilities help reduce oxidative stress in cellular models, suggesting potential applications in conditions where oxidative damage plays a pathological role.

Industrial Applications

2,5-Diaminophenol has established industrial uses, particularly in consumer product formulations and technical applications.

Dye Technology

The compound is widely utilized in the formulation of dyes for various applications, including:

| Industry | Application |

|---|---|

| Cosmetics | Hair dye formulations |

| Photography | Color developers |

| Textile | Dye manufacturing |

Its ability to form stable colorants through oxidation reactions makes it particularly valuable in these industries.

Biological Activity

2,5-Diaminophenol exhibits various biological activities that contribute to its potential in medicinal and research applications.

Mechanism of Action

The primary mechanism of action involves redox activity, where 2,5-Diaminophenol can donate or accept electrons. In biological systems, it interacts with enzymes and proteins, modulating their activity through redox processes. This activity affects various molecular targets, including oxidative stress pathways and enzyme-catalyzed reactions.

Specific Biological Activities

Research has identified several key biological activities associated with 2,5-Diaminophenol:

Antimicrobial Properties

Derivatives of 2,5-Diaminophenol have demonstrated antimicrobial properties against various bacteria and fungi, indicating potential applications in antimicrobial therapeutics.

Antioxidant Effects

Due to its redox capabilities, 2,5-Diaminophenol functions as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. This property is particularly valuable in biological systems where oxidative stress contributes to pathology.

Enzyme Inhibition

Studies have shown that 2,5-Diaminophenol can inhibit specific enzymes, including dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation. This inhibitory action may contribute to its potential therapeutic applications.

Comparative Analysis with Similar Compounds

2,5-Diaminophenol possesses unique properties when compared to structurally similar compounds, primarily due to the specific positioning of its functional groups.

Activity Comparison

The following table compares the biological activities of 2,5-Diaminophenol with related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| 2,5-Diaminophenol | Moderate | High | Yes |

| 2,4-Diaminophenol | High | Moderate | Yes |

| 4-Aminophenol | Low | High | No |

| 2-Aminophenol | Moderate | Moderate | Yes |

This comparative analysis highlights that while 2,4-diaminophenol exhibits stronger antimicrobial activity, 2,5-Diaminophenol demonstrates superior antioxidant properties and retains enzyme inhibition capabilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume